molecular formula C13H11BFNO3 B1304215 (3-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid CAS No. 850567-35-0

(3-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid

Cat. No.: B1304215
CAS No.: 850567-35-0
M. Wt: 259.04 g/mol
InChI Key: CKFWDDBBHPLQCY-UHFFFAOYSA-N
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Description

(3-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid is an organic compound with the molecular formula C13H11BFNO3 It is a boronic acid derivative that features a boron atom bonded to a phenyl group, which is further substituted with a carbamoyl group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid typically involves the following steps:

    Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 4-fluoroaniline with phosgene or a suitable carbamoylating agent to form the corresponding carbamoyl chloride.

    Coupling Reaction: The carbamoyl chloride is then reacted with a boronic acid derivative, such as phenylboronic acid, under Suzuki-Miyaura coupling conditions. This reaction is typically catalyzed by a palladium catalyst in the presence of a base, such as potassium carbonate, in an organic solvent like toluene or ethanol.

    Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (3-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl halides or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate for oxidation reactions.

    Nucleophiles: Amines, thiols for substitution reactions.

Major Products:

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

    Phenols: Formed from oxidation of the boronic acid group.

    Substituted Fluorophenyl Derivatives: Formed from nucleophilic aromatic substitution.

Scientific Research Applications

(3-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and materials.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying biological processes involving boron.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the synthesis of advanced materials, such as polymers and electronic components, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and drug delivery. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes and other proteins.

Comparison with Similar Compounds

    4-Fluorophenylboronic Acid: Similar structure but lacks the carbamoyl group.

    3-Carbamoyl-4-fluorophenylboronic Acid: Similar structure with the carbamoyl group positioned differently.

    Phenylboronic Acid: Lacks both the fluorophenyl and carbamoyl groups.

Uniqueness: (3-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid is unique due to the presence of both the fluorophenyl and carbamoyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups enhances its versatility in various applications compared to its simpler analogs.

Properties

IUPAC Name

[3-[(4-fluorophenyl)carbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BFNO3/c15-11-4-6-12(7-5-11)16-13(17)9-2-1-3-10(8-9)14(18)19/h1-8,18-19H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKFWDDBBHPLQCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382340
Record name {3-[(4-Fluorophenyl)carbamoyl]phenyl}boronic acid
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Molecular Weight

259.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850567-35-0
Record name B-[3-[[(4-Fluorophenyl)amino]carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850567-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(4-Fluorophenyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(4-Fluorophenyl)aminocarbonyl]benzeneboronic acid
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